{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride
CAS No.: 1185298-11-6
Cat. No.: VC2816438
Molecular Formula: C11H15ClN4
Molecular Weight: 238.72 g/mol
* For research use only. Not for human or veterinary use.
![{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride - 1185298-11-6](/images/structure/VC2816438.png)
Specification
CAS No. | 1185298-11-6 |
---|---|
Molecular Formula | C11H15ClN4 |
Molecular Weight | 238.72 g/mol |
IUPAC Name | 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H14N4.ClH/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)14-15-11;/h2-5H,6-7,12H2,1H3,(H,13,14,15);1H |
Standard InChI Key | DRPQHNANBCPEGB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl |
Canonical SMILES | CC1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl |
Introduction
Chemical Identity and Properties
Molecular Identification
{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}amine hydrochloride is identified by several key parameters that establish its unique chemical identity. The compound is characterized by molecular formula C11H15ClN4, representing its elemental composition including carbon, hydrogen, chlorine, and nitrogen atoms . Its registry in chemical databases includes CAS Number 1185298-11-6 and MDL Number MFCD12028359, providing standardized identification codes essential for scientific documentation and commerce . These identifiers enable precise tracking and referencing of the compound across research literature, regulatory documents, and commercial catalogs.
Structural Characteristics
The molecular architecture of {2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}amine hydrochloride centers around a 1,2,4-triazole heterocyclic core. This five-membered ring system contains three nitrogen atoms at positions 1, 2, and 4, creating a nitrogen-rich heterocycle with distinct electronic properties. The compound features key structural components that define its chemical behavior: a 4-methylphenyl (p-tolyl) group at position 3 of the triazole ring, providing aromatic character and hydrophobicity; an ethylamine side chain at position 5, contributing basic properties and potential for hydrogen bonding interactions; and hydrochloride salt formation, which typically enhances water solubility compared to the free base form.
Structural Comparison with Related Compounds
Analogous Triazole Derivatives
Understanding {2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}amine hydrochloride's properties can be enhanced through comparison with structurally related compounds. A notable analog is 1H-1,2,4-Triazole-5-ethanamine, 3-[(3-methylphenyl)methyl]-, hydrochloride (CAS 1185297-97-5), which differs primarily in the position of the methyl group on the phenyl ring (meta instead of para) and the presence of an additional methylene spacer in its structure . Another related compound, N-Carbethoxy-N'-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, shares the 3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl scaffold but features thiourea and carbethoxy functional groups in place of the ethylamine chain .
Impact of Structural Variations
The positional isomerism of the methyl substituent on the phenyl ring (para in the target compound versus meta in the analog) can significantly influence electronic distribution, lipophilicity, and steric interactions. These subtle structural differences may substantially impact biological activity profiles, receptor binding affinities, and pharmacokinetic properties. Similarly, the additional methylene group in the 3-methylphenyl analog introduces greater conformational flexibility, potentially affecting molecular recognition processes in biological systems. The comparison table below summarizes key structural differences between these related compounds:
Compound | Core Structure | Key Substituents | CAS Number | Notable Structural Features |
---|---|---|---|---|
{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}amine hydrochloride | 1,2,4-triazole | 4-methylphenyl at position 3; ethylamine at position 5 | 1185298-11-6 | Para-methyl substituent on phenyl ring |
1H-1,2,4-Triazole-5-ethanamine, 3-[(3-methylphenyl)methyl]-, hydrochloride | 1,2,4-triazole | 3-methylphenyl-methyl at position 3; ethanamine at position 5 | 1185297-97-5 | Meta-methyl substituent; additional methylene spacer |
N-Carbethoxy-N'-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea | 1,2,4-triazole | 4-methylphenyl at position 3; thiourea-carbethoxy at position 5 | Not specified | Contains thiourea and carbethoxy functional groups |
Future Research Directions
Structure-Activity Relationship Studies
A promising direction for future research involves systematic structure-activity relationship (SAR) studies of {2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}amine hydrochloride and strategically designed analogs. Such studies would investigate how structural modifications—such as varying the position of the methyl group on the phenyl ring, altering the length of the ethylamine chain, or introducing additional functional groups—affect biological activity profiles. This approach could potentially identify optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.
Mechanism of Action Investigations
Understanding the potential molecular mechanisms underlying any observed biological activities of {2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}amine hydrochloride represents another valuable research avenue. Such studies might employ techniques including enzyme inhibition assays, receptor binding studies, gene expression analysis, and computational modeling to elucidate precise biological targets and interaction mechanisms. This mechanistic understanding would facilitate rational drug design efforts and potentially identify novel therapeutic applications based on the compound's mode of action.
Formulation and Delivery System Development
For compounds demonstrating promising biological activities, research into appropriate formulation strategies and delivery systems becomes essential for advancing toward practical applications. Studies exploring solubility enhancement techniques, stability optimization, and targeted delivery approaches could improve the compound's utility in both research and potential therapeutic contexts. Such investigations might explore various formulation excipients, nanoparticle encapsulation, or prodrug approaches to optimize delivery to specific tissues or cellular compartments.
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